molecular formula C9H15NO B159540 3,5-Diisopropylisoxazole CAS No. 134651-02-8

3,5-Diisopropylisoxazole

Cat. No.: B159540
CAS No.: 134651-02-8
M. Wt: 153.22 g/mol
InChI Key: CAYLNHONZGDSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diisopropylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two isopropyl groups at the 3- and 5-positions. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions, making them highly reactive platforms for chemical modifications. The isopropyl substituents confer steric bulk and lipophilicity, influencing the compound’s solubility, stability, and intermolecular interactions.

Properties

CAS No.

134651-02-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,5-di(propan-2-yl)-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3

InChI Key

CAYLNHONZGDSMG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NO1)C(C)C

Canonical SMILES

CC(C)C1=CC(=NO1)C(C)C

Synonyms

Isoxazole, 3,5-bis(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: 3,5-Diisopropylisoxazole exhibits higher lipophilicity than phenyl or amino-substituted derivatives due to its alkyl groups, enhancing membrane permeability.
  • Steric Effects : The bulky isopropyl groups hinder interactions in enzyme active sites compared to planar phenyl or naphthyl substituents.
  • Thermal Stability : Aryl-substituted isoxazoles (e.g., 3,5-Diphenylisoxazole) display higher melting points (>150°C) due to crystallinity, whereas alkyl derivatives like 3,5-Diisopropylisoxazole are liquids at room temperature.

Antimicrobial and Antifungal Activity

  • 3,5-Diphenylisoxazole : Demonstrated significant antifungal activity against Candida albicans (MIC: 8 µg/mL) and antioxidant capacity (IC₅₀: 12 µM in DPPH assay).
  • 3,5-Diisopropylisoxazole: Limited direct antifungal data, but its structural analogs (e.g., 5-Aminoisoxazole derivatives) show moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL).

Pharmacological Potential

  • Anticancer Activity : 3,5-Diarylisoxazoles exhibit cytotoxicity via DNA intercalation, with IC₅₀ values of 5–20 µM in breast cancer cell lines (MCF-7).
  • Antidepressant Effects : 3,5-Diethylisoxazole derivatives act as serotonin reuptake inhibitors (Ki: 0.8 nM), though 3,5-Diisopropylisoxazole’s activity remains unexplored.

Challenges :

  • Regioselectivity : Phenyl and naphthyl derivatives require precise control to avoid isomer formation.
  • Purification : Alkyl-substituted isoxazoles (e.g., 3,5-Diisopropylisoxazole) often necessitate chromatography due to low crystallinity.

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